

Application Note: Experimental Profiling of 2-(3,4-Difluorophenyl)piperidine Hydrochloride

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Compound of Interest

Compound Name:	2-(3,4-Difluorophenyl)piperidine;hydrochloride
CAS No.:	1203682-32-9
Cat. No.:	B2501656

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Compound ID: 2-(3,4-Difluorophenyl)piperidine HCl Chemical Class: 2-Arylpiperidine / Fluorinated Amphetamine Analog Primary Application: Pharmacological Probe for Monoamine Transporters (NET/DAT) & Metabolic Stability Reference Standard CAS Registry Number: 106266-04-0 (Related free base/analog references)

Introduction & Mechanism of Action

2-(3,4-Difluorophenyl)piperidine hydrochloride is a pharmacologically active small molecule used primarily in neurochemistry and drug discovery. Structurally, it is an analog of methylphenidate and pipradrol, lacking the ester moiety but retaining the core pharmacophore required for binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

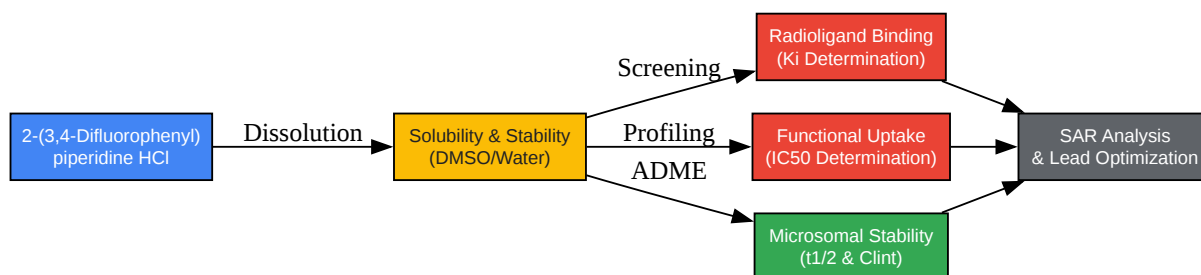
Key Features:

- **NDRI Activity:** The 2-substituted piperidine ring mimics the phenethylamine backbone, allowing it to block the reuptake of dopamine and norepinephrine into presynaptic neurons.

- **Metabolic Resistance:** The fluorine atoms at the 3 and 4 positions of the phenyl ring serve as bioisosteres for hydrogen but with significantly stronger C-F bonds (approx. 116 kcal/mol vs. 99 kcal/mol for C-H). This substitution blocks cytochrome P450-mediated hydroxylation, a common metabolic clearance pathway for non-fluorinated analogs.
- **Chirality:** The compound possesses a chiral center at the C2 position of the piperidine ring. The (R)-enantiomer is typically the more potent eutomer for transporter inhibition, though the racemate is often used in initial screening.

Experimental Workflow

The following diagram illustrates the standard in vitro characterization workflow for this compound.



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Figure 1: Integrated workflow for the in vitro characterization of 2-aryl piperidine probes.

Preparation & Handling Protocols

Safety Precautions

- **Hazard Class:** Irritant (Skin/Eye/Respiratory). Potential CNS stimulant.
- **PPE:** Standard laboratory coat, nitrile gloves, and safety glasses. Handle powder in a fume hood to avoid inhalation.

Protocol 1: Stock Solution Preparation

Proper dissolution is critical for accurate in vitro data. The hydrochloride salt improves water solubility compared to the free base.

Solvent	Max Concentration	Storage Stability	Application
DMSO	50 mM	3 Months at -20°C	Primary Stock for Dilution
Water (Milli-Q)	10-20 mM	1 Week at 4°C	Short-term Aqueous Studies
Ethanol	20 mM	1 Month at -20°C	Alternative Organic Solvent

Step-by-Step Procedure:

- Weighing: Accurately weigh 5–10 mg of the HCl salt into a sterile glass vial.
- Dissolution: Add 100% DMSO to achieve a 10 mM or 50 mM stock concentration. Vortex for 30–60 seconds until the solution is clear.
 - Note: If the salt is stubborn, mild sonication (water bath, 35°C, 5 mins) is permissible.
- Aliquoting: Aliquot the stock solution into small volumes (e.g., 50 μ L) to avoid repeated freeze-thaw cycles.
- Storage: Store at -20°C or -80°C. Protect from light.

In Vitro Pharmacological Assays

Protocol 2: Radioligand Binding Assay (DAT/NET)

Objective: Determine the binding affinity (

) of the compound for the Dopamine and Norepinephrine transporters.

Materials:

- Source Tissue: Rat striatal membranes (for DAT) or frontal cortex membranes (for NET), or HEK-293 cells stably expressing hDAT/hNET.
- Radioligands:
 - DAT:

(Specific Activity ~80 Ci/mmol)
 - NET:

(Specific Activity ~80 Ci/mmol)
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Methodology:

- Preparation: Thaw membrane stocks and dilute in Assay Buffer to 10–20 µg protein/well.
- Incubation Setup: In a 96-well plate, add:
 - 25 µL of Test Compound (Series dilution: M to M).
 - 25 µL of Radioligand (Final conc. ~ value, typically 1–5 nM).
 - 150 µL of Membrane Suspension.
- Non-Specific Binding (NSB): Define using 10 µM Nomifensine (DAT) or Desipramine (NET).
- Incubation: Incubate at 4°C for 2 hours (equilibrium).
- Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

- Quantification: Measure radioactivity via liquid scintillation counting (LSC).

Data Analysis: Calculate

using non-linear regression (Sigmoidal dose-response). Convert to

using the Cheng-Prusoff equation:

Protocol 3: Functional Uptake Inhibition Assay

Objective: Confirm that binding translates to functional inhibition of monoamine reuptake.

Methodology:

- Cell Seeding: Seed HEK-hDAT or HEK-hNET cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well. Incubate 24h.
- Buffer Exchange: Aspirate media and wash cells with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.
- Pre-incubation: Add 50 μ L of Test Compound (diluted in KRH) and incubate for 10 minutes at 37°C.
- Substrate Addition: Add 50 μ L of

or

(Final conc. 20–50 nM).
- Uptake Phase: Incubate for exactly 5–8 minutes at 37°C.
 - Critical: Uptake must be linear during this phase.
- Termination: Rapidly aspirate and wash cells 3x with ice-cold KRH buffer.
- Lysis: Lyse cells with 1% SDS or 0.1 N NaOH.
- Counting: Transfer lysate to scintillation vials and count.

Metabolic Stability Profiling

The 3,4-difluoro substitution is specifically designed to resist metabolic degradation. This assay validates that design feature.

Protocol 4: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

) and half-life (

) in liver microsomes.

Materials:

- Pooled Human/Rat Liver Microsomes (HLM/RLM) (20 mg/mL protein).
- NADPH Regenerating System (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).
- Test Compound (1 μM final conc).

Methodology:

- Pre-incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound in Phosphate Buffer (100 mM, pH 7.4) at 37°C for 5 mins.
- Initiation: Add NADPH Regenerating System to start the reaction.
- Sampling: At time points
min, remove 50 μL aliquots.
- Quenching: Immediately dispense into 150 μL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
- Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
 - Monitor: Parent compound depletion (MRM transition).

- Metabolite ID: Scan for +16 Da (hydroxylation) or +32 Da (dihydroxylation). Note: The 3,4-difluoro analog should show significantly reduced hydroxylation compared to the non-fluorinated parent.

References

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